![molecular formula C17H18N4O2S B5609818 2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(3-thienylmethyl)acetamide](/img/structure/B5609818.png)
2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(3-thienylmethyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including compounds similar to the one , often involves multi-step reactions that aim to introduce various functional groups to the triazole ring. Techniques may involve the reaction among aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride catalyzed by bases like K2CO3, under conditions that favor the formation of triazole rings (Laroum et al., 2019).
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is crucial for their biological activity. The presence of the triazole ring, a five-membered heterocyclic compound containing three nitrogen atoms, contributes significantly to the molecule's properties and reactivity. This structure is foundational for engaging with biological targets through hydrogen bonding and dipole-dipole interactions (Kaushik et al., 2019).
Chemical Reactions and Properties
1,2,4-Triazole derivatives are versatile in chemical reactions, allowing for the synthesis of a wide range of acyclic, cyclic, and heterocyclic compounds. They can undergo reactions with C-, N-, N,N-, and N,O-nucleophilic agents to produce a variety of functionalized products (Kamneva et al., 2018).
Physical Properties Analysis
The physical properties of 1,2,4-triazole derivatives, including solubility, melting point, and crystalline structure, are influenced by the nature of substituents attached to the triazole ring. These properties are essential for determining the compound's suitability for various applications, particularly in drug formulation and development.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability under different conditions, are critical for understanding the behavior of 1,2,4-triazole derivatives in biological systems and their potential as therapeutic agents. The triazole ring's interaction with other molecules, including potential targets in the body, is fundamental to its biological activity (Gomaa & Ali, 2020).
properties
IUPAC Name |
2-(4-ethyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)-N-(thiophen-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-2-20-16(14-6-4-3-5-7-14)19-21(17(20)23)11-15(22)18-10-13-8-9-24-12-13/h3-9,12H,2,10-11H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVVIPDGLKMECC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN(C1=O)CC(=O)NCC2=CSC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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